Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with an ethyl ester group at the 1-position and a cyclopropylmethyl(propyl)amino group at the 4-position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other cyclization agents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated piperidine derivative.
Esterification: The ethyl ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of piperidine derivatives on cellular processes and receptor interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: A similar compound with an amino group instead of the cyclopropylmethyl(propyl)amino group.
1-Carbethoxy-4-aminopiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl(propyl)amino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 4-[cyclopropylmethyl(propyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-9-17(12-13-5-6-13)14-7-10-16(11-8-14)15(18)19-4-2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUHIVPNGOEMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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